6-Formyl-4-hydroxypyran-2-one
CAS No.:
Cat. No.: VC14364107
Molecular Formula: C6H4O4
Molecular Weight: 140.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4O4 |
|---|---|
| Molecular Weight | 140.09 g/mol |
| IUPAC Name | 4-hydroxy-6-oxopyran-2-carbaldehyde |
| Standard InChI | InChI=1S/C6H4O4/c7-3-5-1-4(8)2-6(9)10-5/h1-3,8H |
| Standard InChI Key | GBDXQDMOLYYEMT-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(OC1=O)C=O)O |
Introduction
Structural and Electronic Characteristics
The core structure of 6-formyl-4-hydroxypyran-2-one consists of a six-membered lactone ring with a hydroxyl group at position 4 and a formyl group at position 6. The presence of these substituents introduces significant electronic effects. The hydroxyl group enhances acidity (pKa ~4–5) , enabling deprotonation under mild basic conditions to form resonance-stabilized enolates. The formyl group at position 6 acts as an electron-withdrawing moiety, polarizing the ring system and increasing susceptibility to nucleophilic attacks at the carbonyl carbon .
Tautomerism is a critical feature of this compound. The 4-hydroxyl group facilitates keto-enol tautomerism, as observed in related pyran-2,4-diones . Infrared (IR) and ultraviolet (UV) spectroscopic studies of analogous systems suggest that the enolic form dominates in nonpolar solvents, while the keto form prevails in polar media .
Synthetic Approaches
Cyclization of βδ-Diketo Acids
Table 1: Representative Cyclization Conditions for 4-Hydroxypyran-2-ones
| Starting Material | Reagent/Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| βδ-Diketovaleric acid | PPA | 120 | 65–75 | |
| β-Methylglutaconic anhydride | AcCl | 80 | 50–60 |
Formylation of 4-Hydroxypyran-2-one
Direct formylation at position 6 of 4-hydroxypyran-2-one presents challenges due to competing reactions at the hydroxyl and carbonyl groups. The Vilsmeier-Haack reaction, employing POCl₃ and DMF, has been successful in formylating electron-rich aromatic systems . Preliminary studies on analogous pyrones suggest that regioselective formylation at position 6 requires steric and electronic directing groups. For instance, pre-coordination of the hydroxyl group with a Lewis acid (e.g., BF₃·OEt₂) may enhance selectivity .
Reactivity and Functionalization
Nucleophilic Additions
The formyl group at position 6 is highly reactive toward nucleophiles. In base-free conditions, amines or alcohols undergo condensation reactions to form Schiff bases or acetals, respectively . For example, treatment with primary amines yields imine derivatives, which can be reduced to secondary amines (Table 2).
Table 2: Nucleophilic Additions to 6-Formyl-4-hydroxypyran-2-one
| Nucleophile | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| NH₃ | EtOH, RT, 12 h | 6-(Imino)-4-hydroxypyran-2-one | 70 |
| MeOH | H₂SO₄, reflux, 6 h | 6-(Methoxymethyl)-4-hydroxypyran-2-one | 85 |
Intramolecular Cyclizations
The proximity of the formyl and hydroxyl groups enables intramolecular cyclization. Under basic conditions (e.g., triethylamine), 6-formyl-4-hydroxypyran-2-one undergoes a Michael-type addition, forming pyrano[4,3-b]pyran derivatives . This reactivity mirrors observations in 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-ones, where base-mediated cyclization yields fused pyran systems .
Spectroscopic Characterization
Key spectroscopic data for 6-formyl-4-hydroxypyran-2-one can be extrapolated from related compounds:
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IR: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (O–H stretch) .
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¹H NMR: Downfield signals at δ 9.8–10.2 (CHO), δ 6.2–6.5 (H-3 and H-5), and δ 12.0–12.5 (OH) .
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¹³C NMR: Resonances at δ 190–195 (CHO), δ 160–165 (C-2), and δ 100–110 (C-3 and C-5) .
Challenges and Future Directions
Current limitations include the low stability of the formyl group under acidic or basic conditions and the lack of scalable synthetic methods. Future research should focus on:
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Developing protective group strategies for the formyl moiety.
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Exploring enzymatic synthesis routes for improved regioselectivity.
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Investigating the compound’s role in multicomponent reactions for drug discovery.
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